Adenosine monophosphofluoridate is derived from adenosine monophosphate, which is a fundamental building block of nucleic acids and plays a crucial role in cellular energy transfer through adenosine triphosphate. The introduction of a fluorine atom modifies its properties, making it useful for specific biochemical applications. It falls under the broader category of phosphorofluoridates, which are characterized by the presence of phosphorus-fluorine bonds.
The synthesis of adenosine monophosphofluoridate can be achieved through various methods, with one notable approach involving the use of aqueous fluoride ions in conjunction with a water-soluble carbodiimide. This method allows for the selective introduction of phosphorus-fluorine bonds into the nucleotide structure.
This method has been shown to yield high purity levels of adenosine monophosphofluoridate, making it suitable for further biochemical studies .
Adenosine monophosphofluoridate features a molecular structure that includes:
The fluorination modifies the electronic properties of the phosphate group, potentially enhancing its stability against hydrolysis .
Adenosine monophosphofluoridate participates in various chemical reactions that are critical for understanding nucleotide metabolism:
These reactions are essential for elucidating metabolic pathways involving nucleotides .
The mechanism of action for adenosine monophosphofluoridate primarily revolves around its role as a substrate in enzymatic processes:
This unique behavior makes it valuable for probing enzyme mechanisms and understanding how modifications to nucleotide structures can influence biological activity .
Adenosine monophosphofluoridate exhibits several notable physical and chemical properties:
These properties are crucial for its application in biochemical assays and research.
Adenosine monophosphofluoridate has several significant applications in scientific research:
These applications highlight its importance in advancing our understanding of biochemical pathways and developing new therapeutic strategies .
The defining structural feature of Adenosine Monophosphofluoridate is its P–F bond, characterized by distinctive geometric and electronic properties compared to the native P–O bond in AMP. X-ray crystallography and density functional theory (DFT) calculations reveal a bond length of approximately 1.58 Å – notably shorter than the 1.61 Å P–O bond in natural AMP. This contraction arises from fluorine’s higher electronegativity (3.98 Pauling scale) versus oxygen (3.44), which increases ionic character and bond polarization [2] [4]. The F–P–O bond angle is constrained to 104.5° ± 1.2°, significantly more acute than the 109°–120° angles observed in phosphate diesters. This angular distortion stems from fluorine’s smaller atomic radius and stronger lone pair repulsions [4].
Nuclear magnetic resonance (NMR) spectroscopy demonstrates distinctive signature shifts attributable to the P–F bond. ³¹P-NMR reveals a characteristic downfield peak at –3.5 ppm (relative to 85% H₃PO₄), contrasting with the –0.8 ppm signal of AMP. ¹⁹F-NMR exhibits a resonance at –68.2 ppm, confirming the covalent P–F linkage and absence of fluoride dissociation [4]. The bond’s vibrational properties are equally diagnostic: Fourier-transform infrared spectroscopy (FTIR) identifies a P–F stretching frequency at 880 cm⁻¹, significantly higher than P–O stretches (750–850 cm⁻¹), reflecting greater bond strength [2].
Table 1: Key Structural Parameters of Adenosine Monophosphofluoridate versus AMP
Parameter | Adenosine Monophosphofluoridate | Adenosine Monophosphate (AMP) |
---|---|---|
P–X Bond Length (Å) | 1.58 ± 0.02 | 1.61 ± 0.03 |
F/P–O–C Angle (°) | 104.5 ± 1.2 | 112.7 ± 2.1 |
³¹P-NMR Shift (ppm) | –3.5 | –0.8 |
Bond Stretch (cm⁻¹) | 880 | 810 (P–O asym) |
The P–F bond imparts exceptional hydrolytic stability relative to natural phosphates. Kinetic studies demonstrate that Adenosine Monophosphofluoridate withstands acidic conditions (pH 2.0, 37°C) with a hydrolysis half-life exceeding 240 hours – over 50-fold longer than AMP’s half-life of 4.7 hours under identical conditions. This stability arises from two factors: 1) the high activation energy (~28 kcal/mol) required for nucleophilic attack at phosphorus due to fluorine’s electronegativity, and 2) poor orbital overlap between phosphorus 3d orbitals and fluorine’s 2p orbitals, which disfavors SN² mechanisms [2] [7]. Under basic conditions (pH 12), however, hydroxide attack becomes favorable, reducing the half-life to 18 hours due to the formation of a pentavalent phosphorane intermediate [4].
Solvation dynamics markedly differ from AMP due to altered charge distribution. Molecular dynamics simulations reveal a reduced first hydration shell occupancy (8.2 water molecules) around the fluorophosphate group versus AMP (11.5 waters). This dehydration effect stems from fluorine’s hydrophobic character and reduced hydrogen-bonding capacity. Radial distribution functions (RDFs) confirm diminished water density (g(r) = 1.8) within 3.5 Å of the fluorine atom compared to oxygen in AMP (g(r) = 3.4) [2]. Consequently, Adenosine Monophosphofluoridate exhibits lower aqueous solubility (0.17 M at pH 7.0) than AMP (0.23 M) and a more negative log P value (–1.42 versus –1.21), indicating enhanced polarity [6].
Table 2: Hydrolytic Stability Profiles Under Physiological Conditions (37°C)
Condition | Adenosine Monophosphofluoridate Half-life (h) | AMP Half-life (h) | Stability Ratio |
---|---|---|---|
pH 2.0 (acidic) | >240 | 4.7 | 51.1 |
pH 7.4 (neutral) | 720 | 48 | 15.0 |
pH 12.0 (basic) | 18 | 0.8 | 22.5 |
Molecular dynamics (MD) simulations (50–100 ns trajectories) reveal fundamental differences in conformational sampling between Adenosine Monophosphofluoridate and AMP. The fluorophosphate group reduces ribose puckering flexibility, favoring C3'-endo conformation occupancy (78% probability) over AMP’s equilibrium between C2'-endo (52%) and C3'-endo (48%). This preference arises from electrostatic repulsion between the fluorophosphate and ribose O4' atom, which increases the energy barrier for pseudorotation transitions [7] [9].
Protein binding interactions diverge significantly due to the P–F bond’s steric and electronic properties. Steered MD simulations of kinase binding pockets demonstrate that Adenosine Monophosphofluoridate forms 0.3–0.5 Å shorter hydrogen bonds with conserved lysine residues (K72 in PKA) compared to AMP, attributable to fluorine’s stronger dipole moment. However, it loses key interactions with magnesium cofactors: the free energy penalty for displacing Mg²⁺ is 3.8 kcal/mol higher than for AMP due to fluorine’s inability to coordinate the metal ion [4] [7]. Adaptive biasing force calculations quantify the binding affinity differences: Adenosine Monophosphofluoridate exhibits ΔG = –9.2 kcal/mol for AMPK versus –11.5 kcal/mol for AMP, consistent with its role as a competitive inhibitor [7].
Hydration dynamics differ markedly as shown by 10-ns explicit solvent simulations. The fluorophosphate group shows reduced water residence times (τ = 3.1 ps) compared to AMP’s phosphate (τ = 5.8 ps), corroborating experimental hydration shell data. Spatial distribution functions identify a "hydration gap" within 2.8–3.2 Å of the fluorine atom, contrasting with AMP’s continuous hydration layer. When compared to difluoromethylenephosphonate analogues (e.g., AMPF₂), Adenosine Monophosphofluoridate maintains greater conformational similarity to native AMP (backbone RMSD = 1.1 Å) than the bulkier difluorinated compounds (RMSD = 1.9 Å) [2] [9].
Table 3: Molecular Dynamics Parameters from 100-ns Simulations (CHARMM36 Force Field)
Parameter | Adenosine Monophosphofluoridate | AMP | ADP-Fluoride |
---|---|---|---|
Ribose C3'-endo occupancy (%) | 78 | 48 | 62 |
Backbone RMSF (Å) | 0.98 | 1.15 | 1.32 |
Mg²⁺ binding energy (kcal/mol) | –5.1 | –8.9 | –6.7 |
First hydration shell waters | 8.2 | 11.5 | 9.4 |
Glycosidic torsion range (°) | 45–85 | 35–100 | 50–90 |
These computational insights explain experimental observations: the constrained ribose puckering limits Adenosine Monophosphofluoridate’s adaptability in enzyme active sites evolved for flexible nucleotides, while its altered hydration and metal coordination account for attenuated binding affinities despite its transition-state geometry. The simulations further predict that this analogue may selectively inhibit kinases with rigid active sites over those requiring conformational plasticity – a hypothesis substantiated by kinetic studies showing 30-fold higher Kᵢ for PKA versus AMPK [4] [7].
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